molecular formula C20H23N3O3 B3155154 Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate CAS No. 792946-70-4

Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Cat. No.: B3155154
CAS No.: 792946-70-4
M. Wt: 353.4 g/mol
InChI Key: DWYUGKVSQAOHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is a molecule that incorporates several key pharmacophores: a benzoylpiperazine moiety, an aminobenzoic acid ester, and a specific substitution pattern that suggests potential for diverse biological activity. The convergence of these structural features in a single molecule underscores its relevance in contemporary drug discovery efforts.

The piperazine (B1678402) ring is a ubiquitous and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. enamine.netenamine.net Its utility stems from its ability to introduce a basic and hydrophilic center, which can optimize the pharmacokinetic properties of a drug candidate. nih.gov The modification of piperazine at its 1 and 4 positions allows for the creation of a vast array of derivatives with diverse pharmacological profiles.

The benzoylpiperazine scaffold, a subset of piperazine derivatives, has been identified as a key structural element in compounds targeting a wide range of biological targets. These include receptors in the central nervous system (CNS), enzymes, and ion channels. cambridgemedchemconsulting.com The benzoyl group can act as a key interacting moiety with biological targets and its presence often confers specific pharmacological activities.

Table 1: Pharmacological Activities of Benzoylpiperazine Derivatives

Therapeutic Area Biological Target(s) Example Activities
Central Nervous System Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors Antipsychotic, Antidepressant, Anxiolytic
Oncology Kinases, Tubulin Antiproliferative, Cytotoxic
Infectious Diseases Various microbial enzymes Antibacterial, Antifungal

This table presents a generalized overview of the pharmacological activities associated with the broader class of benzoylpiperazine derivatives.

While detailed research findings on this compound are not widely available in public literature, a strong rationale for its investigation can be deduced from its structure. The molecule can be considered a potential intermediate in the synthesis of more complex pharmaceutical agents or a candidate for library screening against various biological targets. nih.govresearchgate.net

The ethyl 3-amino-4-(piperazin-1-yl)benzoate core is a versatile building block. The amino and ester functionalities can be further modified to explore structure-activity relationships (SAR). The primary amino group, in particular, offers a handle for the introduction of a wide range of substituents, potentially leading to compounds with altered biological activities and physicochemical properties. The synthesis of related aminobenzoic acid derivatives is a well-established area of organic chemistry, often serving as precursors for heterocyclic compounds with pharmacological interest. nih.gov

The presence of the 4-benzoylpiperazine moiety at the 4-position of the benzoate (B1203000) ring is significant. This specific substitution pattern suggests a deliberate design to probe the biological space around this position. The benzoyl group itself can be a key determinant of target binding and selectivity.

A plausible synthetic route to this compound would involve the reaction of a suitably protected 3-amino-4-fluorobenzoate with 1-benzoylpiperazine (B87115), followed by deprotection. Alternatively, a nucleophilic aromatic substitution reaction between ethyl 3-amino-4-halobenzoate and 1-benzoylpiperazine could be envisioned. The preparation of N-benzoylpiperazine itself can be achieved through the reaction of piperazine with benzoyl chloride or by heating ethyl benzoate with anhydrous piperazine. google.comorgsyn.org

Current research on chemical entities related to this compound is multifaceted, reflecting the broad utility of its constituent scaffolds.

One significant trajectory is the exploration of benzoylpiperazine derivatives as CNS agents . Researchers continue to synthesize and evaluate novel analogs for their activity at dopamine and serotonin receptors, aiming to develop improved treatments for psychiatric disorders. nih.gov

Another active area is the development of piperazine-containing compounds in oncology . The piperazine scaffold is a key component of several approved kinase inhibitors, and research is ongoing to identify new derivatives with enhanced potency and selectivity against cancer-related targets.

Furthermore, the concept of bioisosteric replacement is being applied to the piperazine ring to fine-tune the properties of drug candidates. enamine.netcambridgemedchemconsulting.comnih.gov Researchers are exploring various cyclic diamines and other nitrogen-containing heterocycles as substitutes for the piperazine core to improve efficacy, selectivity, and pharmacokinetic profiles. nih.gov

The aminobenzoic acid scaffold also remains a cornerstone of medicinal chemistry. nih.gov Derivatives of para-aminobenzoic acid, for instance, are widely used as building blocks for a variety of therapeutic agents. pharmacy180.comgoogle.com Research in this area includes the synthesis of novel esters and amides with diverse biological activities. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-26-20(25)16-8-9-18(17(21)14-16)22-10-12-23(13-11-22)19(24)15-6-4-3-5-7-15/h3-9,14H,2,10-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYUGKVSQAOHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235345
Record name Ethyl 3-amino-4-(4-benzoyl-1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792946-70-4
Record name Ethyl 3-amino-4-(4-benzoyl-1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792946-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(4-benzoyl-1-piperazinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Ethyl 3 Amino 4 4 Benzoylpiperazin 1 Yl Benzoate and Its Congeners

Retrosynthetic Dissection and Key Synthetic Intermediates

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available, or easily synthesizable precursors. For Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate, the primary disconnections are identified at the most synthetically accessible bonds.

The most logical disconnections are the C-N bond between the benzoate (B1203000) ring and the piperazine (B1678402) nitrogen, and the N-C amide bond of the benzoyl group. This leads to two primary synthetic routes.

Route A (Convergent): This approach involves the separate synthesis of two key fragments followed by their coupling.

Disconnection 1 (C-N bond): This bond can be formed via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This disconnection yields two key intermediates:

Intermediate I: A substituted ethyl benzoate, such as Ethyl 4-halo-3-nitrobenzoate (where halo = F, Cl) or Ethyl 4-halo-3-aminobenzoate. The halogen at the 4-position serves as a leaving group, activated by the electron-withdrawing nitro group in the ortho position.

Intermediate II: 1-Benzoylpiperazine (B87115).

Convergent and Linear Synthesis Pathways

Both convergent and linear strategies offer viable, albeit different, approaches to the target molecule. The convergent pathway is often favored in pharmaceutical and medicinal chemistry for its efficiency. rsc.orgbeilstein-journals.org

The ethyl benzoate core, specifically a 4-halo-3-nitro or 4-halo-3-amino derivative, is a critical starting material.

Esterification: The synthesis typically begins with the corresponding carboxylic acid, for example, 4-fluoro-3-nitrobenzoic acid. This is converted to the ethyl ester via Fischer esterification, reacting it with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. scirp.org Alternatively, other methods like using thionyl chloride to form the acyl chloride followed by reaction with ethanol can be employed.

Functional Group Interconversion: The nitro group is a key functional handle. It serves as a powerful electron-withdrawing group to activate the aromatic ring for subsequent nucleophilic substitution. The reduction of the nitro group to the primary amine is a critical step, typically performed after the piperazine moiety has been attached. Common reduction methods include:

Catalytic hydrogenation (H₂, Pd/C).

Metal-acid systems (e.g., SnCl₂, Fe, or In in the presence of HCl or NH₄Cl). orgsyn.org

Reductive amination can also be used to form substituted aminobenzoates. researchgate.net

A typical sequence for a key intermediate is the esterification of 4-bromo-benzoic acid to ethyl 4-bromobenzoate. chemicalbook.com Nitration followed by reduction would yield the required aminobenzoate precursor.

1-Benzoylpiperazine is another crucial intermediate, synthesized through a straightforward acylation reaction. The process involves the reaction of piperazine with benzoyl chloride.

N-Acylation: Piperazine, a symmetrical diamine, is reacted with one equivalent of benzoyl chloride. To achieve mono-acylation and prevent the formation of the di-acylated product, a protecting group strategy or careful control of stoichiometry is often necessary.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can range from dichloromethane (B109758) to toluene.

This method is a common and efficient way to prepare various N-substituted piperazines, which are prevalent motifs in drug discovery. nih.govmdpi.com

The final and most critical step in the convergent synthesis is the coupling of the ethyl benzoate core with the 4-benzoylpiperazine moiety.

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method when the aromatic ring is activated by electron-withdrawing groups. The reaction of Ethyl 4-fluoro-3-nitrobenzoate with 1-benzoylpiperazine in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures yields the coupled product, Ethyl 3-nitro-4-(4-benzoylpiperazin-1-yl)benzoate. The final step is the selective reduction of the nitro group to an amine to afford the target compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile alternative, particularly when the aromatic ring is less activated. The reaction would involve coupling an aryl halide, such as Ethyl 4-bromo-3-aminobenzoate, with 1-benzoylpiperazine. This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, Cs₂CO₃). This method is widely used for the synthesis of arylpiperazines. organic-chemistry.org

Following the coupling, any protecting groups used during the synthesis are removed to yield the final product.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount to maximize yield, minimize byproducts, and ensure the process is scalable and cost-effective. rsc.orgscielo.br For the key coupling step, several parameters are systematically varied.

Key parameters for optimization include:

Catalyst and Ligand: In Buchwald-Hartwig coupling, the choice of palladium precursor and phosphine ligand is critical and can dramatically affect reaction efficiency.

Base: The strength and nature of the base can influence reaction rates and side reactions.

Solvent: The polarity and boiling point of the solvent affect reagent solubility and the ability to reach necessary reaction temperatures.

Temperature and Time: These parameters are adjusted to ensure complete conversion without degrading the starting materials or products.

Modern approaches like Bayesian optimization can be combined with automated platforms to rapidly identify optimal reaction conditions from a vast combinatorial space. rsc.org

Table 1: Illustrative Optimization of SNAr Coupling of Ethyl 4-fluoro-3-nitrobenzoate and 1-Benzoylpiperazine

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF801265
2K₂CO₃ (2.0)DMF100878
3Cs₂CO₃ (2.0)DMSO100685
4DIPEA (2.5)DMSO120692
5DIPEA (2.5)NMP120490

This table presents hypothetical data for illustrative purposes.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis increasingly incorporates advanced techniques and green chemistry principles to enhance efficiency and reduce environmental impact. researchgate.netjddhs.com

Advanced Synthetic Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. scirp.org

Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. ispe.org This technique enhances atom economy by minimizing waste. ispe.org

Photoredox Catalysis: Visible-light-promoted reactions offer mild and environmentally friendly conditions for various transformations, including the synthesis of heterocyclic compounds. organic-chemistry.orgmdpi.com

Sustainable Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have better atom economy than linear ones.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. insightssuccessmagazine.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. pfizer.com The use of biocatalysts or enzymes represents a significant advancement in this area. ispe.orgnih.gov

Energy Efficiency: Utilizing methods like microwave or flow chemistry can reduce energy consumption compared to prolonged heating in batch reactors. insightssuccessmagazine.com

By integrating these advanced methods and sustainable practices, the synthesis of this compound and its congeners can be made more efficient, cost-effective, and environmentally responsible. insightssuccessmagazine.com

Catalytic Approaches in C-N Bond Formation

The formation of the aryl-nitrogen bond is a cornerstone of many pharmaceutical syntheses. For structures such as this compound, transition-metal-catalyzed cross-coupling reactions are the most prevalent and effective methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful and versatile tool for the construction of C-N bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. organic-chemistry.org In the context of synthesizing the target molecule, this would typically involve the reaction of an ethyl 4-halo-3-aminobenzoate precursor with 1-benzoylpiperazine.

The general catalytic cycle for this reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base leads to a palladium-amido complex, which undergoes reductive elimination to yield the desired N-arylpiperazine product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, catalyst precursor, base, and solvent. nih.gov Early systems used ligands like triphenylphosphine, but significant advancements have been made with the development of sterically hindered and electron-rich phosphine ligands. These advanced ligands facilitate the key steps of oxidative addition and reductive elimination, expanding the reaction's scope to include less reactive aryl chlorides and a wider range of amines. nih.gov

For the coupling with a secondary cyclic amine like 1-benzoylpiperazine, various catalyst systems have proven effective. The table below summarizes representative conditions for the Buchwald-Hartwig amination in the synthesis of N-arylpiperazines from aryl halides.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Piperazines

Aryl Halide (Ar-X) Amine Pd Source Ligand Base Solvent Temp (°C) Yield (%)
Aryl Bromide N-Boc-piperazine Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100 >90
Aryl Chloride Piperazine Pd₂ (dba)₃ XPhos NaOtBu Dioxane 110 85-95
Aryl Bromide Piperazine Pd/BINAP BINAP DBU Toluene 100 ~90

This table presents generalized data from various literature sources on arylpiperazine synthesis to illustrate typical reaction conditions and is not specific to the synthesis of this compound.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

An alternative catalytic approach is the copper-catalyzed Ullmann condensation. This classical method for forming C-N bonds typically requires harsher reaction conditions, such as high temperatures, compared to its palladium-catalyzed counterpart. organic-chemistry.org However, modern advancements have led to the development of more efficient copper/ligand systems that can operate under milder conditions. Ligands such as 2-aminopyridine (B139424) 1-oxides have been shown to be effective in the copper-catalyzed amination of less reactive aryl chlorides. organic-chemistry.org While often considered secondary to the Buchwald-Hartwig reaction for its broader functional group tolerance and milder conditions, the Ullmann condensation remains a viable strategy, particularly in specific industrial applications.

Chemo- and Regioselectivity Considerations

The synthesis of a trisubstituted benzene (B151609) ring like that in this compound requires precise control over the placement of the functional groups. Both chemo- and regioselectivity are paramount.

Regioselectivity

The regiochemical outcome is primarily determined by the synthetic route and the choice of starting materials. A common and effective strategy involves starting with a precursor where the substitution pattern is already established. For the target molecule, a logical precursor would be Ethyl 4-halo-3-nitrobenzoate .

In this approach, the C-N bond formation occurs at the C-4 position, directed by the halogen atom (e.g., F, Cl, Br). Two main pathways can be envisioned:

Nucleophilic Aromatic Substitution (SNAr): If the halogen at C-4 is highly activating (e.g., fluorine), a direct SNAr reaction with 1-benzoylpiperazine can be effective. libretexts.org The strong electron-withdrawing nitro group at the ortho position (C-3) activates the C-4 position towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. libretexts.orgnih.gov This reaction is often highly regioselective, favoring substitution at the position activated by the electron-withdrawing group. mdpi.com

Palladium-Catalyzed Coupling: If the halogen is chlorine or bromine, the Buchwald-Hartwig amination is the more likely successful strategy. nih.gov The regioselectivity is inherently controlled, as the coupling occurs exclusively at the carbon-halogen bond.

Following the successful coupling reaction to form Ethyl 4-(4-benzoylpiperazin-1-yl)-3-nitrobenzoate , the final step would be the selective reduction of the nitro group to an amine. This can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). orgsyn.orgorgsyn.org

Chemoselectivity

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, several chemoselectivity challenges arise.

Protecting the Amino Group: If one were to start with Ethyl 3-amino-4-halobenzoate , the presence of the free amino group could complicate the C-N coupling step. The primary amine could potentially compete with the piperazine in the coupling reaction or interfere with the catalyst. Therefore, the synthetic route starting from the nitro-analogue is generally preferred as it circumvents this issue. The nitro group acts as a masked amino group that is revealed in a later step.

Stability of Functional Groups: The chosen reaction conditions must be compatible with the other functional groups in the molecule, namely the ethyl ester and the benzoyl amide. Fortunately, both esters and amides are generally stable under the conditions of both Buchwald-Hartwig amination and SNAr reactions. The bases used in Buchwald-Hartwig coupling (e.g., NaOtBu, Cs₂CO₃) are typically not strong enough to cause significant hydrolysis of the ester, especially when the reaction is carried out in anhydrous solvents.

The following table compares the two primary synthetic strategies and their selectivity considerations.

Table 2: Comparison of Synthetic Strategies and Selectivity

Strategy Key Reaction Starting Material Precursor Regioselectivity Control Chemoselectivity Considerations
Strategy A SNAr Ethyl 4-fluoro-3-nitrobenzoate The nitro group activates the para-position (C-4) for nucleophilic attack. Reaction conditions are generally mild, preserving the ester and amide groups. The nitro group is reduced in a subsequent step.

Structure Activity Relationship Sar and Structural Optimization of Ethyl 3 Amino 4 4 Benzoylpiperazin 1 Yl Benzoate Derivatives

Design Principles for Systematic Structural Modification

The systematic structural modification of a lead compound like "Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate" would typically be guided by several established drug design principles. The primary goal is to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.

A common approach is bioisosteric replacement , where functional groups are exchanged for others with similar physicochemical properties to improve potency or reduce toxicity. For instance, the ethyl ester group might be replaced with other esters (e.g., methyl, propyl) or amides to alter solubility and metabolic stability.

Another key principle is the exploration of the chemical space around the lead molecule. This involves introducing a variety of substituents with different electronic (electron-donating or -withdrawing) and steric (size and shape) properties at various positions on the aromatic rings. This helps to probe the nature of the binding pocket of the biological target.

Pharmacophore modeling is also a crucial design principle. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. By identifying the key pharmacophoric features of "this compound," medicinal chemists can design new derivatives that better fit this model.

Impact of Substituent Variation on Molecular Interactions and Biological Function

The biological activity of a compound is highly dependent on its interactions with its molecular target. Variations in the substituents of "this compound" would be expected to significantly impact these interactions.

The benzoate (B1203000) ester and the amino group are likely to be involved in hydrogen bonding or ionic interactions with the target protein.

Ester Group: Modification of the ethyl ester to other alkyl esters could influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its binding to hydrophobic pockets. Conversion of the ester to a carboxylic acid would introduce a negative charge, potentially forming strong ionic interactions.

Amino Group: The position and electronic nature of the amino group are critical. It can act as a hydrogen bond donor. Shifting its position or replacing it with other groups would alter the hydrogen bonding pattern and could significantly affect biological activity.

Conformational Rigidity: Introducing substituents on the piperazine (B1678402) ring can restrict its conformational flexibility, which may lock the molecule in a more active conformation.

Bioisosteric Replacement: Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or homopiperazine, would alter the geometry and basicity of the molecule, leading to changes in biological activity.

The benzoyl group offers a large surface for modification, and substitutions on this phenyl ring are often explored to enhance potency and selectivity.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl) on the phenyl ring can modulate the electronic properties of the benzoyl moiety, affecting its interaction with the target.

Steric Effects: The size and position of substituents on the phenyl ring can influence how the molecule fits into the binding site. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance.

The following table illustrates hypothetical SAR data for a series of benzoylpiperazine derivatives, showcasing how different substitutions could impact biological activity.

Compound IDR1 (Benzoyl Moiety)R2 (Benzoate Ester)Biological Activity (IC₅₀, µM)
1 H-CH₂CH₃10.5
2 4-Cl-CH₂CH₃2.1
3 4-OCH₃-CH₂CH₃8.9
4 4-NO₂-CH₂CH₃1.5
5 H-CH₃12.3
6 H-COOH0.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Ligand-Based and Structure-Based Drug Design Approaches

In the absence of a known 3D structure of the target protein, ligand-based drug design methods would be employed. These approaches rely on the analysis of a set of molecules known to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can then be used to predict the activity of newly designed molecules.

Pharmacophore Modeling: As mentioned earlier, a pharmacophore model can be generated from a set of active compounds and used to screen virtual libraries for new potential hits.

If the 3D structure of the biological target is available, structure-based drug design techniques are powerful tools for optimization.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity.

De Novo Design: This approach involves designing a molecule from scratch to fit the binding site of a target protein.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional conformation of "this compound" is a critical determinant of its biological activity.

Piperazine Conformation: The piperazine ring typically adopts a chair conformation. The orientation of the substituents on the piperazine ring (axial vs. equatorial) can significantly impact how the molecule interacts with its target.

Rotatable Bonds: The molecule contains several rotatable bonds, allowing it to adopt multiple conformations. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape and identify low-energy, biologically relevant conformations.

Stereochemistry: If chiral centers are introduced into the molecule, the different enantiomers or diastereomers may exhibit different biological activities. This is because biological targets are chiral and will interact differently with stereoisomers. The synthesis of single isomers and their biological evaluation is a key step in SAR studies.

Computational and Theoretical Investigations of Ethyl 3 Amino 4 4 Benzoylpiperazin 1 Yl Benzoate and Its Analogs

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, such as its electronic distribution and reactivity. These investigations provide a theoretical framework for predicting chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum mechanical studies. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap suggests higher reactivity.

Electrostatic Potential Surface Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

Specific EPS maps for Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate are not available in published research. An EPS map of this compound would likely reveal negative potential around the carbonyl oxygen of the benzoyl group and the ester, as well as the nitrogen atoms of the piperazine (B1678402) ring, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. The amino group would also present a region of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Analysis of Binding Modes and Key Intermolecular Contacts

Without specific docking studies, any description of binding modes and key intermolecular contacts for this compound with the proposed targets would be purely speculative. A hypothetical docking study would aim to identify interactions such as:

Hydrogen bonds: Potentially formed by the amino group, the carbonyl oxygen of the benzoyl group, and the ester group with polar residues in the active site of a target protein.

Pi-pi stacking: Interactions between the aromatic rings of the compound and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic interactions: Involving the nonpolar parts of the molecule, such as the ethyl group and the phenyl rings.

Detailed analyses of these interactions for the specific compound of interest are not available.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic representation of its conformational flexibility and stability, particularly when in complex with a biological target.

No molecular dynamics simulation studies for this compound, either in isolation or in complex with a protein, have been reported in the scientific literature. Such simulations would be crucial to assess the stability of predicted binding poses from docking studies and to understand the conformational changes the molecule might undergo upon binding.

Ligand Dynamics within Binding Pockets

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of a ligand within the binding pocket of a biological target. For compounds like this compound, these simulations can reveal the conformational flexibility and key interactions that govern its binding affinity and selectivity. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, research on analogous piperazine derivatives provides a framework for understanding its likely behavior. nih.gov

Studies on similar piperazine-containing molecules have shown that the piperazine ring can adopt various conformations, such as chair, boat, or twist-boat forms. rsc.org The specific conformation adopted within a binding pocket is critical for optimal interaction with amino acid residues. MD simulations can track these conformational changes over time, providing a dynamic picture of the binding event. For instance, the benzoyl and ethyl benzoate (B1203000) moieties of the molecule would be expected to form specific hydrogen bonds and hydrophobic interactions, and their stability and duration can be quantified through MD simulations. nih.gov The conformational adaptability of such molecules upon binding can be a more significant factor in their inhibitory activity than is often assumed. nih.gov

A hypothetical molecular dynamics simulation could reveal the following types of interactions for this compound:

Interaction TypePotential Interacting Groups of the LigandPotential Interacting Residues in a Binding Pocket
Hydrogen BondingAmino group, Carbonyl oxygen of the benzoyl group, Ester carbonylAspartate, Glutamate, Serine, Threonine
Hydrophobic InteractionsPhenyl ring of the benzoyl group, Benzene (B151609) ring of the benzoateLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPhenyl ring of the benzoyl group, Benzene ring of the benzoatePhenylalanine, Tyrosine, Tryptophan, Histidine

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. For this compound, the polarity of the solvent is expected to play a crucial role in determining its three-dimensional structure. researchgate.net The presence of both polar (amino, ester, amide) and non-polar (benzoyl and benzoate rings) groups suggests that its conformation will be sensitive to the solvation shell.

Computational methods, such as those using a polarizable continuum model (PCM), can be employed to study these effects. researchgate.net In a polar solvent like water, the molecule is likely to adopt a conformation where its polar groups are exposed to the solvent to maximize hydrogen bonding, while the non-polar regions may be more shielded. Conversely, in a non-polar solvent, intramolecular interactions might become more dominant, leading to a more compact conformation.

Research on N-acylated piperazines has demonstrated complex conformational behavior in solution due to the hindered rotation around the amide bond, leading to the existence of different rotamers. rsc.org The solvent can influence the energy barrier for this rotation and the equilibrium between different conformers. Temperature-dependent NMR spectroscopy, complemented by computational modeling, is a powerful technique to study these dynamic processes in solution. rsc.org The orientation of the benzoyl group, in particular, can be modulated by the solvent polarity, which in turn can affect the molecule's ability to bind to a target receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Development of Predictive Models from Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target, aiding in the design of more potent molecules.

The development of a robust QSAR model involves several steps, starting with the calculation of a wide range of molecular descriptors for a set of molecules with known activities. mdpi.comopenpharmaceuticalsciencesjournal.comresearchgate.net These descriptors can be constitutional (e.g., number of atoms, bonds), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). mdpi.comnih.gov Statistical methods such as Multiple Linear Regression (MLR) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.netnih.gov

For piperazine and keto piperazine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like renin. openpharmaceuticalsciencesjournal.comresearchgate.net These models often highlight the importance of constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO). researchgate.net A typical QSAR model is represented by a regression equation, and its statistical quality is assessed by parameters like the correlation coefficient (R²), cross-validation correlation coefficient (Q²), and predictive R² (R²_pred). openpharmaceuticalsciencesjournal.com

Example of a Hypothetical QSAR Model for Piperazine Derivatives:

Model StatisticsValue
0.846
0.818
R²_pred0.821

This table represents typical statistical values for a robust QSAR model based on literature for analogous compounds. openpharmaceuticalsciencesjournal.comresearchgate.net

Interpretation of Descriptors Driving Biological Activity

The true power of QSAR modeling lies not just in its predictive ability but also in the interpretation of the molecular descriptors that are included in the final model. These descriptors provide insights into the structural features that are either favorable or detrimental to the biological activity. researchgate.net

For instance, in studies of piperazine derivatives, various descriptors have been found to be significant. mdpi.com The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and the electrophilicity index (ω) can indicate the molecule's ability to accept electrons, which can be crucial for interactions with a biological target. mdpi.com Molar refractivity (MR) is related to the volume of the molecule and its polarizability, suggesting the importance of steric interactions and dispersion forces. mdpi.com Aqueous solubility (Log S) and topological polar surface area (PSA) are critical for the pharmacokinetic properties of a drug, influencing its absorption and distribution. mdpi.com

The interpretation of these descriptors can guide the rational design of new analogs. For example, if a QSAR model indicates that a lower E_LUMO is beneficial for activity, modifications can be made to the structure of this compound to introduce electron-withdrawing groups. Similarly, if a certain range of molar refractivity is found to be optimal, the size and nature of substituents can be adjusted accordingly.

Commonly Important Descriptors in QSAR Models of Piperazine Analogs:

DescriptorTypeInterpretation in Relation to Activity
E_LUMOQuantum-ChemicalRelates to electron-accepting ability. mdpi.com
Molar Refractivity (MR)PhysicochemicalReflects molecular volume and polarizability. mdpi.com
Topological Polar Surface Area (PSA)TopologicalInfluences membrane permeability and bioavailability. mdpi.com
Dipole MomentPhysicochemicalIndicates the polarity of the molecule, affecting interactions. nih.gov
Sum of atomic van der Waals volumes (Sv)ConstitutionalRelates to the overall size of the molecule. researchgate.net

By leveraging these computational and theoretical approaches, researchers can gain a deeper understanding of the molecular properties of this compound and its analogs, paving the way for the design of new and more effective molecules.

Preclinical Biological Evaluation and Mechanistic Studies of Ethyl 3 Amino 4 4 Benzoylpiperazin 1 Yl Benzoate

In Vivo Preclinical Efficacy Assessment in Disease Models

Assessment of Pharmacodynamic Biomarkers:No information on biomarkers modulated by this compound in an in vivo setting is available.

Given the strict adherence required to the provided outline and the focus on a single, specific compound for which no data is available, the generation of the requested scientific article is not feasible at this time.

Evaluation of Efficacy in Relevant Biological Systems

Comprehensive searches of available scientific literature and databases did not yield any specific studies detailing the evaluation of the efficacy of Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate in relevant biological systems. No research articles, patents, or other scholarly publications were identified that have investigated the biological activity of this specific compound in either in vitro or in vivo models. Consequently, there is no data to present regarding its potential therapeutic effects, dose-response relationships, or efficacy in any disease model.

Elucidation of Molecular Mechanism of Action

There is currently no published research elucidating the molecular mechanism of action for this compound. The scientific community has not yet reported on the specific biological targets or pathways through which this compound may exert any physiological effects.

Target Validation and Off-Target Profiling for Mechanistic Clarity

Due to the absence of studies on the biological activity of this compound, there has been no target validation or off-target profiling conducted. The identification and validation of a specific molecular target are prerequisite steps for understanding a compound's mechanism of action, and this information is not available for this particular molecule.

Investigation of Downstream Signaling Cascades

As the primary molecular target of this compound remains unknown, there have been no investigations into its effects on downstream signaling cascades. Research into the modulation of intracellular signaling pathways typically follows the identification and validation of a direct molecular target, a stage of research that has not been reached for this compound.

Analytical and Spectroscopic Characterization for Research Integrity

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating the target compound from any starting materials, byproducts, or impurities that may be present after synthesis. These techniques provide a clear indication of the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate. A validated HPLC method can separate the main compound from any potential impurities with high resolution. While specific methods for this exact compound are not widely published, a typical reverse-phase HPLC analysis would be employed.

A hypothetical HPLC method for the analysis of this compound would likely involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would likely be in the 254 nm to 320 nm range due to the presence of aromatic rings and conjugated systems. The retention time of the main peak under specific conditions serves as an identifier for the compound, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Outcome A single major peak indicating high purity

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high molecular weight, a high-temperature capillary column would be necessary. The stationary phase would likely be a low-polarity polysiloxane-based polymer.

The GC analysis provides a retention time for the compound, which is a characteristic feature under a specific set of conditions (e.g., temperature program, carrier gas flow rate). The flame ionization detector (FID) can be used for quantification due to its wide linear range. When coupled with a mass spectrometer, GC-MS provides not only retention time data but also a mass spectrum, which offers valuable structural information based on the fragmentation pattern of the molecule. For benzoylpiperazine derivatives, characteristic fragments would be expected from the cleavage of the benzoyl group and the piperazine (B1678402) ring. rsc.orgrsc.org

Table 2: Illustrative GC-MS Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Outcome A sharp peak at a specific retention time with a unique mass spectrum.

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a comprehensive understanding of the molecular structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For this compound, distinct signals would be expected for the protons of the ethyl group (a quartet and a triplet), the aromatic protons on both benzene (B151609) rings, the protons of the piperazine ring, and the amino group proton.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). Key signals would include those for the carbonyl carbons of the ester and the benzoyl group, the carbons of the two aromatic rings, the carbons of the piperazine ring, and the carbons of the ethyl group.

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ethyl (-CH₃)~1.3-1.4Triplet
Ethyl (-CH₂)~4.2-4.4Quartet
Amino (-NH₂)Broad singletSinglet
Piperazine (-CH₂)~3.0-4.0Multiplets
Aromatic (benzoate ring)~6.8-7.8Multiplets
Aromatic (benzoyl ring)~7.3-7.6Multiplets

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomsPredicted Chemical Shift (ppm)
Ethyl (-CH₃)~14
Ethyl (-CH₂)~60
Piperazine (-CH₂)~45-55
Aromatic (C)~110-150
Carbonyl (Ester, C=O)~165
Carbonyl (Amide, C=O)~170

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, typically to four or five decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. This is a powerful tool for confirming the identity of a newly synthesized compound. For this compound (C₂₀H₂₃N₃O₃), the expected exact mass would be calculated and compared to the experimentally determined value. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ions for HRMS analysis.

Table 5: HRMS Data for this compound

ParameterValue
Molecular Formula C₂₀H₂₃N₃O₃
Calculated Exact Mass 369.1739 g/mol
Ionization Technique ESI or APCI
Expected Ion [M+H]⁺
Expected m/z 370.1812

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, C=O stretching of the ester and amide groups, and C-N and C-O stretching vibrations.

Table 6: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amino)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)~1720
C=O Stretch (Amide)~1650
C-N Stretch1250-1350
C-O Stretch1000-1300

Based on a comprehensive search of available scientific literature and chemical databases, detailed information specifically for the compound "this compound" is not available. The required data to thoroughly populate the requested sections on its synthesis, specific physicochemical properties, and detailed analytical and spectroscopic characterization could not be located.

Information is available for structurally related compounds, but not for the exact molecule specified. Due to the strict requirement to focus solely on "this compound," it is not possible to generate an accurate and scientifically sound article that adheres to the provided outline. Constructing the article would require speculation or the incorrect use of data from different chemical entities, which would violate the core instructions of accuracy and specificity.

Therefore, the requested article cannot be generated at this time.

Future Perspectives and Translational Research Pathways

Exploration of Novel Therapeutic Indications for Benzoylpiperazine Derivatives

The piperazine (B1678402) ring is a prolific scaffold in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic applications. nih.gov The benzoylpiperazine moiety, in particular, has been the subject of significant investigation, revealing a broad spectrum of biological activities. This existing knowledge base provides a fertile ground for exploring new therapeutic indications for Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate.

Historically, the piperazine scaffold was primarily associated with central nervous system (CNS) activity. nih.gov Aryl-piperazine derivatives, for instance, function as 5-HT1A receptor partial agonists, suggesting potential as anxiolytic and antidepressant agents. nih.gov More recent research has expanded the therapeutic landscape of this chemical class significantly. Screening of compound libraries has identified benzoylpiperazines as potent and selective GlyT1 inhibitors, presenting a novel strategy for managing schizophrenia by restoring NMDA receptor activity. researchgate.net

Beyond the CNS, novel piperazine derivatives have been synthesized and evaluated for a range of other conditions. Studies have demonstrated their potential as antihistamine, anti-inflammatory, and even anticancer agents. nih.govnih.gov The versatility of the piperazine nucleus allows for structural modifications that can result in markedly different medicinal properties, targeting everything from viral infections and tuberculosis to cardiovascular diseases. nih.gov This inherent flexibility suggests that this compound should be subjected to broad phenotypic screening to uncover its full therapeutic potential across various disease models.

Table 1: Potential Therapeutic Areas for Benzoylpiperazine Derivatives

Therapeutic Area Rationale for Exploration Key Molecular Targets (Examples)
Central Nervous System Disorders Proven activity of aryl-piperazines as anxiolytics and GlyT1 inhibitors. nih.govresearchgate.net Serotonin (B10506) Receptors (5-HT1A), Glycine Transporter 1 (GlyT1)
Inflammatory Diseases Demonstrated anti-inflammatory activity and inhibition of cytokines like TNF-α in novel derivatives. nih.govnih.gov Histamine Receptors, Pro-inflammatory Cytokine Pathways
Oncology Certain derivatives show effective growth inhibition of cancer cell lines. nih.govnih.gov Various, including Receptor Tyrosine Kinases (e.g., EGFR) nih.gov
Infectious Diseases Documented antiviral and anti-tuberculosis activity within the broader class of piperazine compounds. nih.gov Viral Entry/Replication Proteins, Mycobacterial Enzymes

Application of Advanced Research Technologies (e.g., Omics, AI/ML in Discovery)

To accelerate the discovery and development process, advanced research technologies are indispensable. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of a compound's biological effects. omicstutorials.com Applying these approaches to this compound can move research beyond simple efficacy studies to a deeper comprehension of its mechanism of action.

Omics can play a pivotal role at multiple stages:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, or metabolite profiles in cells or tissues treated with the compound, researchers can generate hypotheses about its molecular targets. omicstutorials.comfrontlinegenomics.com

Biomarker Discovery: Omics data can help identify biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. frontlinegenomics.comunimi.it This is crucial for designing more efficient and successful clinical trials.

Mechanism of Action Deconvolution: A multi-omics approach can provide a holistic view of the downstream cellular pathways modulated by the compound, offering insights that might be missed by traditional methods. frontlinegenomics.comunimi.it

In parallel, the application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery. AI/ML algorithms can analyze vast datasets to predict a compound's properties, identify potential new targets, and design novel molecules with improved characteristics. For this compound, AI/ML could be used to:

Predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Screen virtual libraries of similar compounds to identify derivatives with higher potency or better selectivity.

Develop quantitative structure-activity relationship (QSAR) models to guide the chemical synthesis of more effective analogues.

Collaborative Research Paradigms and Interdisciplinary Approaches

The complexity and cost of modern drug development necessitate a shift away from isolated research efforts towards collaborative and interdisciplinary paradigms. jove.comlannettcdmo.com Advancing a compound like this compound from a promising lead to a clinical candidate requires the combined expertise of various stakeholders. lannettcdmo.com

Effective collaborative models often involve partnerships between:

Academic Institutions: Provide foundational basic research, uncover novel biological pathways, and explore initial mechanisms of action. nih.govfrontiersin.org

Pharmaceutical Companies: Bring expertise in drug development, process chemistry, regulatory affairs, and the resources needed for large-scale clinical trials. nih.govfrontiersin.org

Biotechnology Firms: Often contribute innovative technologies, such as novel screening platforms or drug delivery systems. novartis.com

Clinical Research Organizations and Hospitals: Are essential for conducting clinical trials and providing the crucial link between laboratory research and patient application. nih.govfrontiersin.org

Medicinal chemistry itself is a highly interdisciplinary field, situated at the intersection of organic chemistry, biochemistry, pharmacology, molecular biology, and computational science. solubilityofthings.com The successful development of this compound will depend on a team-based approach where chemists work alongside biologists to understand structure-activity relationships, pharmacologists to assess in vivo effects, and data scientists to analyze complex datasets. sydney.edu.augithub.io Such an integrated approach ensures that challenges are addressed from multiple perspectives, increasing the probability of success. jove.com

Strategic Directions for Further Compound Optimization and Development

Lead optimization is a critical phase aimed at enhancing a compound's efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov For this compound, a systematic optimization strategy would involve exploring the structure-activity relationships (SAR) around its core scaffold.

Key strategic directions for optimization include:

Modification of the Benzoyl Moiety: The phenyl ring of the benzoyl group is a prime candidate for substitution. Introducing various electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its binding affinity to a target.

Alteration of the Ethyl Ester: The ethyl ester on the benzoate (B1203000) ring could be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. These changes would significantly alter the compound's polarity, solubility, and potential for hydrogen bonding, thereby affecting its pharmacokinetic profile.

Substitution on the Aminobenzoate Ring: The amino group provides a handle for further derivatization, which could be explored to improve target engagement or block metabolic liabilities.

Isosteric Replacement: Key functional groups or rings could be replaced with isosteres to fine-tune the compound's properties. For example, the phenyl ring of the benzoyl group could be replaced with a different aromatic or heteroaromatic ring.

These optimization efforts should be guided by an iterative process of design, synthesis, and biological testing, ideally informed by computational modeling and advanced analytical techniques. nih.gov

Table 2: Illustrative Strategies for Compound Optimization

Structural Region of Compound Optimization Goal Example Modification
Benzoyl Ring Enhance potency/selectivity Introduce substituents (e.g., halogens, methoxy (B1213986) groups) at various positions.
Ethyl Ester Group Improve solubility/pharmacokinetics Convert to methyl ester, propyl ester, or a primary/secondary amide.
Piperazine Core Modulate basicity and target interaction While the core is often crucial, minor conformational constraints could be explored.
Aminobenzoate Moiety Alter electronic properties/block metabolism N-acylation of the amino group or substitution at other positions on the ring.

By systematically pursuing these research and development pathways, the scientific community can work to unlock the full potential of this compound, potentially adding a new and valuable agent to the therapeutic arsenal.

Q & A

Basic: What are the primary synthetic routes for Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate, and how is the reaction optimized for yield?

Answer:
The synthesis typically involves sequential reduction and amination steps. A common method starts with ethyl 3-nitro-4-(4-benzoylpiperazin-1-yl)benzoate, which undergoes catalytic hydrogenation using Pd/C and ammonium formate in ethanol under reflux. The nitro group is reduced to an amine, followed by purification via filtration (Celite), solvent evaporation, and recrystallization from ethyl acetate. Key optimizations include maintaining an inert atmosphere, controlling reaction temperature (e.g., reflux at 130°C), and stoichiometric excess of reducing agents to ensure complete conversion. Yield improvements (e.g., 70% in ) rely on precise stoichiometry and avoiding side reactions like over-reduction . Alternative routes may involve nucleophilic substitution or coupling reactions using piperazine derivatives (e.g., ).

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to verify the amine, benzoyl, and piperazine moieties. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the 3D structure, confirming bond angles, hydrogen bonding (e.g., O–H⋯N interactions in ), and crystal packing. SHELXL refinement is critical for handling high-resolution data .
  • Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: What challenges arise during crystallization, and how are solvent systems or additives selected to improve crystal quality?

Answer:
Crystallization challenges include low solubility (due to the bulky benzoylpiperazinyl group) and polymorphism. Strategies:

  • Solvent Selection: Ethyl acetate or DMF/water mixtures are used for slow evaporation, balancing polarity and solubility.
  • Additives: Small amounts of co-solvents (e.g., methanol) or surfactants reduce nucleation density.
  • Temperature Gradients: Controlled cooling (e.g., from 130°C to room temperature) promotes orderly crystal growth. highlights the role of hydrogen bonding (e.g., O–H⋯N) in stabilizing the crystal lattice, which is leveraged during solvent selection .

Advanced: How does the benzoylpiperazinyl group influence regioselectivity in subsequent derivatization reactions?

Answer:
The benzoylpiperazinyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the meta position of the benzoate ring. Its steric bulk limits accessibility to the para position, favoring reactions like:

  • Acylation: The amine group reacts preferentially with acyl chlorides or anhydrides.
  • Cross-Coupling: Suzuki-Miyaura coupling is feasible at the 3-amino position if protected (e.g., Boc groups). notes similar derivatives where steric hindrance dictates reaction pathways .

Advanced: What role does the ethyl ester moiety play in modulating stability under acidic or basic conditions?

Answer:
The ethyl ester enhances lipophilicity but is susceptible to hydrolysis. Under acidic conditions, the ester hydrolyzes to the carboxylic acid, while basic conditions (e.g., NaOH/ethanol) accelerate saponification. Stability studies (e.g., ) show that ester hydrolysis can be mitigated by using aprotic solvents (e.g., DMF) or lowering reaction temperatures during synthesis .

Advanced: How can computational methods predict the pharmacological activity of this compound?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes or GPCRs, leveraging the benzoylpiperazinyl group’s hydrogen-bonding potential.
  • QSAR Models: Quantitative structure-activity relationships correlate substituent effects (e.g., logP, polar surface area) with bioactivity. highlights similar compounds screened for cytotoxicity, guiding predictive modeling .
  • MD Simulations: Assess stability in biological membranes or protein binding pockets.

Basic: What purification techniques are recommended post-synthesis to isolate high-purity product?

Answer:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) separates polar byproducts.
  • Recrystallization: Ethyl acetate or ethanol/water mixtures yield crystals with >95% purity ( ).
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: Are there known stereoisomers or polymorphs, and how are they characterized?

Answer:
No stereoisomers are reported due to the compound’s planar aromatic core. However, polymorphs may arise from variations in piperazine conformation. Characterization methods:

  • PXRD: Distinguishes polymorphs via unique diffraction patterns.
  • DSC/TGA: Identifies thermal transitions (e.g., melting points, decomposition). shows structurally similar analogs with distinct crystal forms .

Advanced: How is the amination step optimized to minimize byproducts like over-alkylation?

Answer:

  • Controlled Stoichiometry: Use 1.1–1.2 equivalents of the amine nucleophile to limit di-alkylation.
  • Catalytic Agents: Additives like KI or phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency.
  • Temperature Modulation: Lower temperatures (0–5°C) reduce kinetic side reactions. achieved 70% yield by maintaining a 6:1 molar ratio of ammonium formate to substrate during reduction .

Advanced: How does crystal packing influence solubility and bioavailability?

Answer:
Tight packing (via π-π stacking of benzoyl groups and hydrogen bonds) reduces solubility. Strategies to improve bioavailability:

  • Co-crystallization: Co-formers like succinic acid disrupt packing.
  • Salt Formation: Hydrochloride salts enhance aqueous solubility. ’s crystal structure analysis shows intermolecular O–H⋯N bonds that could be targeted for modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.